

Technical Whitepaper: 1-Methyl-5-Pyrazolyl Isothiocyanate

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Compound of Interest

Compound Name: *5-Isothiocyanato-1-methyl-1H-pyrazole*

CAS No.: *114874-31-6*

Cat. No.: *B3045840*

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Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

1-Methyl-5-pyrazolyl isothiocyanate (CAS: 114874-31-6) represents a critical heteroaryl building block in modern drug discovery. Unlike phenyl isothiocyanates, the pyrazole core imparts unique electronic properties (dipole moment, H-bond acceptance) that make this scaffold a preferred bioisostere for the purine ring system found in ATP.

This guide provides a rigorous technical analysis of the molecule, focusing on its synthesis from 1-methyl-1H-pyrazol-5-amine, its electrophilic reactivity profile, and its role as a linchpin in synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Physiochemical Profile

| Property | Specification |
|-------------------|--|
| IUPAC Name | 5-isothiocyanato-1-methyl-1H-pyrazole |
| CAS Number | 114874-31-6 |
| Molecular Formula | C ₅ H ₅ N ₃ S |
| Molecular Weight | 139.18 g/mol |
| Physical State | Pale yellow liquid / Low-melting solid |
| Reactivity Class | Soft Electrophile (Thio-carbonyl) |
| Storage | -20°C, Inert Atmosphere (Ar/N ₂), Moisture Sensitive |

Synthetic Architectures

The synthesis of 1-methyl-5-pyrazolyl isothiocyanate requires careful handling of the precursor, 1-methyl-1H-pyrazol-5-amine. The amino group at position 5 is moderately nucleophilic, but the electron-rich nature of the pyrazole ring can lead to side reactions if the electrophile is not sufficiently reactive.

Method A: The Thiophosgene Protocol (Gold Standard)

Rationale: Thiophosgene (CSCl₂) provides the most direct and high-yielding route, driving the reaction through an irreversible entropic release of HCl.

Protocol:

- Solvation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 ratio).
- Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes.
 - Critical Control Point: Vigorous stirring is essential to maximize interfacial surface area in the biphasic system.

- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The amine spot (polar) should disappear, replaced by a less polar isothiocyanate spot.
- Workup: Separate organic layer, wash with brine, dry over MgSO_4 , and concentrate.
- Purification: Flash chromatography (SiO_2) or vacuum distillation.

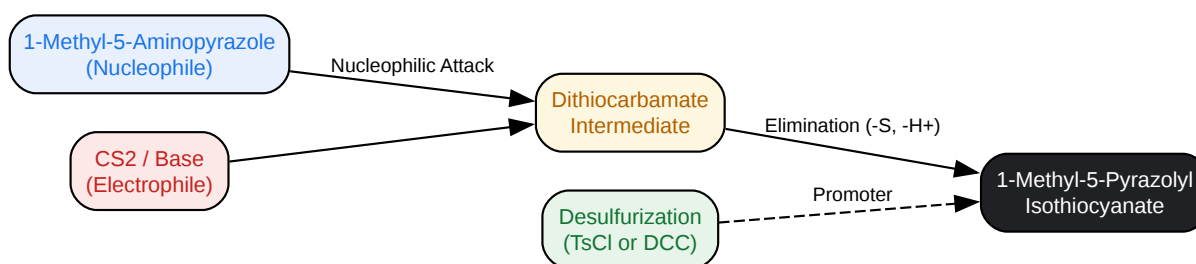
Method B: The Dithiocarbamate/Desulfurization Route (Green Alternative)

Rationale: Avoids highly toxic thiophosgene. Uses CS_2 and a desulfurizing agent (e.g., Tosyl Chloride or DCC).

Protocol:

- Dithiocarbamate Formation: Dissolve amine (1.0 eq) in THF. Add Triethylamine (TEA, 2.5 eq) followed by CS_2 (5.0 eq). Stir 12h at RT.[1]
- Desulfurization: Cool to 0°C . Add Tosyl Chloride (TsCl, 1.1 eq) dissolved in THF.
- Mechanism: The TsCl activates the sulfur, creating a leaving group that facilitates the elimination of sulfur to form the $-\text{N}=\text{C}=\text{S}$ bond.

Visualization: Synthetic Workflow



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Figure 1: Step-wise synthesis via the dithiocarbamate intermediate pathway, avoiding thiophosgene toxicity.

Reactivity Profile & Mechanistic Pathways

The isothiocyanate carbon is a "soft" electrophile. Its reactivity is modulated by the pyrazole ring. The N1-methyl group prevents tautomerization, locking the pyrazole in a fixed aromatic state, which enhances the stability of the isothiocyanate compared to NH-pyrazoles.

Primary Reaction: Thiourea Formation

The most common application is the reaction with primary or secondary amines to form thioureas.

- Reaction: $R-NCS + R'-NH_2 \rightarrow R-NH-CS-NH-R'$
- Kinetics: Fast at RT. No catalyst required usually, though mild heat accelerates sterically hindered amines.

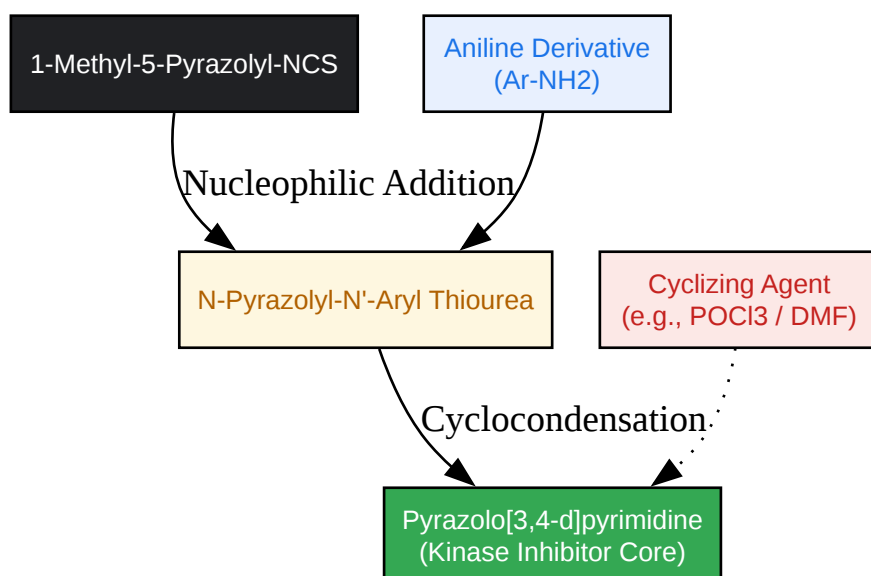
Cyclization to Pyrazolo[3,4-d]pyrimidines

This is the "killer application" for this molecule. The pyrazole ring serves as the backbone for fusing a pyrimidine ring, mimicking the adenine core of ATP.^[2]

Mechanism:

- Thiourea Formation: Reaction with an amine (e.g., aniline).
- Cyclodehydration: The resulting thiourea is treated with a dehydrating agent or cyclizing linker (like phosgene equivalents or aldehydes) to close the ring.

Visualization: Pyrazolo-Pyrimidine Scaffold Assembly



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Figure 2: The logical pathway from isothiocyanate to the biologically active pyrazolo[3,4-d]pyrimidine scaffold.

Medicinal Chemistry Applications

The 1-methyl-5-pyrazolyl moiety is a privileged structure in kinase inhibitor design.

ATP-Competitive Inhibition

The pyrazolo[3,4-d]pyrimidine system is a bioisostere of the purine ring in ATP.

- Binding Mode: The N1 and N2 nitrogens of the pyrazole often participate in hydrogen bonding with the "hinge region" of kinase enzymes (e.g., Src, EGFR, Lck).
- Role of Isothiocyanate: It allows the introduction of diverse amine "tails" at the 4-position (pyrimidine numbering) or 6-position, tuning solubility and selectivity.

Covalent Inhibitors

While less common, the isothiocyanate group itself can act as a covalent "warhead."

- Target: Cysteine residues in the ATP binding pocket.

- Mechanism: The nucleophilic thiol of Cysteine attacks the central carbon of the NCS group, forming a stable dithiocarbamate linkage, permanently disabling the enzyme.

Safety & Handling Protocols

Isothiocyanates are potent electrophiles and irritants.

- Lachrymator: This compound may cause severe eye irritation and tearing. Handle only in a fume hood.
- Sensitizer: Potential for skin sensitization upon repeated exposure. Double-gloving (Nitrile) is recommended.
- Decomposition: In the presence of water/alcohols, it slowly hydrolyzes to the thiocarbamate or reverts to the amine. Store under Argon.

References

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 - Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors[2][4][5]
 - Source: Chemical Reviews (ACS Public
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 - Title: Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride

- Source: Journal of Organic Chemistry / PubMed
- URL:[[Link](#)]
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